molecular formula C9H12O4 B090846 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid CAS No. 18363-10-5

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Cat. No.: B090846
CAS No.: 18363-10-5
M. Wt: 184.19 g/mol
InChI Key: RHSJEQPXBBAWME-UHFFFAOYSA-N
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Description

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
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Biological Activity

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and the presence of functional groups that suggest potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H12O4C_9H_{12}O_4, with a molecular weight of approximately 184.19 g/mol. The compound features a spirocyclic structure that includes a five-membered oxirane ring fused to a cyclohexane-like framework, along with a carboxylic acid functional group, which enhances its reactivity and potential interactions with biological molecules.

Pharmacological Potential

Research indicates that compounds with similar spiro structures often exhibit diverse biological activities, including:

  • Antimicrobial properties : Compounds in this class have been investigated for their ability to inhibit bacterial growth.
  • Antitumor activity : Some derivatives may interact with cellular pathways involved in cancer progression.
  • Anti-inflammatory effects : The presence of carboxylic acid groups can influence inflammatory responses in biological systems.

The specific biological mechanisms by which this compound exerts these effects are still under investigation, but preliminary data suggest interactions with various biomolecules, including proteins and nucleic acids .

Case Studies

  • Antimicrobial Activity : A study assessed the antimicrobial efficacy of spirocyclic compounds against various pathogens, showing that derivatives of this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Antitumor Effects : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines. The compound's structure allows for effective binding to target proteins involved in cell cycle regulation, leading to cell death in malignant cells .
  • Inflammation Modulation : Research indicated that the compound could modulate inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Synthesis MethodDescriptionYield
Oxidation Reaction Conversion of aldehyde precursors using oxidizing agents like sulfuric acid to form the carboxylic acid groupModerate
Cyclization Techniques Utilizing cyclization reactions involving suitable precursors to create the spirocyclic structureHigh
Functional Group Modification Post-synthetic modifications to introduce or alter functional groups for enhanced biological activityVariable

These methods highlight the versatility in synthesizing this compound and its derivatives, facilitating further exploration into their biological activities.

Properties

IUPAC Name

2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-7-5-6(8(11)12)9(13-7)3-1-2-4-9/h6H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSJEQPXBBAWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(CC(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378173
Record name 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18363-10-5
Record name 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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